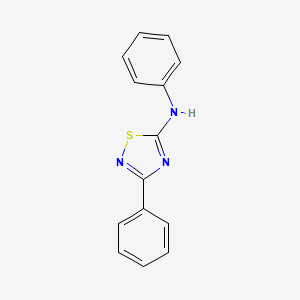

N,3-diphenyl-1,2,4-thiadiazol-5-amine

Description

Significance of 1,2,4-Thiadiazole (B1232254) Heterocycles in Contemporary Chemical Science

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its unique chemical properties and its presence in a wide array of biologically active compounds. nih.gov The stability of the aromatic ring, combined with its capacity for diverse substitutions at the 3- and 5-positions, makes it a versatile building block for the synthesis of novel chemical entities. nih.gov

In recent years, scientific investigations into 1,2,4-thiadiazoles have expanded significantly, driven by their broad spectrum of pharmacological activities. nih.gov Derivatives of this heterocycle have been explored for various therapeutic applications. The inherent properties of the 1,2,4-thiadiazole core contribute to its function as a pharmacophore, capable of interacting with biological targets. eurekaselect.com Specifically, it can act as a bioisosteric replacement for other chemical groups in drug design, helping to modulate a molecule's pharmacokinetic and pharmacodynamic profiles. The development of efficient synthetic methodologies has further propelled research, allowing chemists to create extensive libraries of 1,2,4-thiadiazole derivatives for screening and development. nih.gov

Academic Research Landscape and Focus on N,3-Diphenyl-1,2,4-Thiadiazol-5-amine

While the broader class of 1,2,4-thiadiazoles is a subject of extensive study, specific academic research focusing exclusively on this compound is not widely detailed in publicly accessible scientific literature. The research landscape is more populated with studies on its structural isomers or related derivatives, particularly those belonging to the 1,3,4-thiadiazole (B1197879) class or other 3,5-disubstituted 1,2,4-thiadiazoles.

Academic focus on the general class of 3,5-disubstituted 1,2,4-thiadiazoles, to which this compound belongs, typically revolves around two main areas: synthetic methodology and biological activity screening. Synthetic chemists are interested in developing novel and efficient routes to construct the thiadiazole ring. One common approach involves the oxidative cyclization of thioamides. mdpi.com Recent advancements have explored photocatalytic methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thiobenzamides, highlighting a move towards more sustainable chemical processes. mdpi.com

The primary driver for research into this class of compounds is the evaluation of their potential biological activities. Derivatives are frequently synthesized and tested against various biological targets. For instance, many studies investigate the cytotoxic properties of these compounds against human cancer cell lines. The table below illustrates the type of research conducted on analogs within the broader 3,5-disubstituted 1,2,4-thiadiazole family, showcasing the diversity of explored biological effects. It is important to note that this data pertains to related structures and not specifically to this compound.

Table 1: Examples of Investigated Biological Activities in 3,5-Disubstituted 1,2,4-Thiadiazole Analogs

| Compound Class | Investigated Activity | Research Focus |

|---|---|---|

| 3,5-disubstituted-1,2,4-thiadiazoles | Anticancer | Evaluation of cytotoxic activity toward various cancer cell lines. nih.gov |

| 1,2,4-thiadiazole derivatives | Neuroprotection | Potential application in the treatment of neurodegenerative diseases. |

The research on these related compounds underscores the potential areas of academic interest for this compound. Future studies would likely involve its synthesis, full chemical characterization (using techniques like NMR, IR, and mass spectrometry), and subsequent screening for a range of biological activities, mirroring the established research trajectory for this significant class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

N,3-diphenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-14(18-17-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQIIXCTLNZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429077 | |

| Record name | N,3-diphenyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17467-60-6 | |

| Record name | N,3-diphenyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ANILINO-3-PHENYL-1,2,4-THIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine

Nucleophilic Substitution Reactions

The 1,2,4-thiadiazole (B1232254) ring is characterized as a π-excessive heterocycle, yet the electron density at its carbon atoms is relatively low due to the presence of two electronegative, pyridine-like nitrogen atoms. chemicalbook.com This electronic deficiency makes the carbon atoms susceptible to nucleophilic attack rather than electrophilic substitution. chemicalbook.comisres.org

Reactivity Profiling at the Thiadiazole Ring Positions (e.g., C-5)

Research indicates that the C-5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org The π-electron density is lowest at the C-5 carbon (calculated at 0.7888), making it the most electrophilic center in the ring and thus the most favorable site for attack by nucleophiles. chemicalbook.com In contrast, the C-3 position is comparatively less reactive. This heightened reactivity at C-5 allows for the displacement of suitable leaving groups at this position, a key strategy in the functionalization of 1,2,4-thiadiazole derivatives. For N,3-diphenyl-1,2,4-thiadiazol-5-amine, the amino group itself is not a typical leaving group, but understanding the inherent reactivity of the C-5 position is crucial for predicting its behavior in various chemical environments.

| Position | Relative Electron Density | Primary Mode of Reaction | Notes |

|---|---|---|---|

| C-3 | Low | Nucleophilic Substitution (less favored) | Less electrophilic than C-5. |

| C-5 | Lowest | Nucleophilic Substitution (highly favored) | Primary site for functionalization via substitution. chemicalbook.comisres.org |

| N-2 / N-4 | High | Electrophilic Attack (e.g., Alkylation) | The nitrogen atoms are the preferred sites for electrophiles. chemicalbook.com |

Role of the Amino Group as a Nucleophilic Center

The exocyclic amino group at the C-5 position of this compound is a primary nucleophilic center. nih.gov The lone pair of electrons on the nitrogen atom can readily attack electrophiles. This reactivity allows for a variety of derivatization reactions, including acylation, alkylation, and sulfonylation, directly at the amino moiety. The nucleophilicity of this group is fundamental to many of the condensation reactions discussed in a later section and is a common pathway for synthesizing more complex molecules built upon the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. nih.govnih.gov The reaction of the amino group is often favored over reactions at the ring nitrogens, particularly in the absence of strong bases.

Oxidative Transformations of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is generally stable, a characteristic attributed to its aromaticity. isres.org However, it can undergo oxidative transformations, and many synthetic routes to this heterocycle rely on oxidative processes. researchgate.netorganic-chemistry.org The oxidative dimerization of thioamides is a common method for forming the 1,2,4-thiadiazole ring, proceeding through an oxidative S-N bond formation. organic-chemistry.orgnih.gov

Furthermore, existing 1,2,4-thiadiazole derivatives can undergo oxidation, particularly at substituent groups. For instance, 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles react under Radziszewski conditions (H₂O₂, base) to yield epoxyamides. mdpi.com This reaction involves the oxidative hydrolysis of the nitrile groups and simultaneous epoxidation of the C=C double bonds in the side chains, demonstrating that the core thiadiazole ring can be stable to certain oxidative conditions that transform its substituents. mdpi.com Electrochemical methods have also been employed for the synthesis of 5-amino-1,2,4-thiadiazoles via electro-oxidative intramolecular dehydrogenative N-S bond formation, highlighting the role of oxidation in the chemistry of this heterocyclic system. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidative Cyclization | I₂, Phenyliodine(III) bis(trifluoroacetate), or Electro-oxidation | Formation of the 1,2,4-thiadiazole ring from imidoyl thioureas. | organic-chemistry.org |

| Radziszewski Reaction | H₂O₂, KOH | Oxidation of nitrile and C=C bonds on substituents of a 1,2,4-thiadiazole. | mdpi.com |

| Enzymatic Halide Recycling | Vanadium haloperoxidases, H₂O₂ | Oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. | nih.gov |

Condensation Reactions Involving the Amino Moiety of this compound

The nucleophilic amino group of this compound readily participates in condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed under acidic catalysis and result in the formation of an imine, or Schiff base, with the elimination of a water molecule. nih.govnih.gov This reaction is a versatile method for elaborating the structure of the parent amine, allowing for the introduction of a wide variety of substituents and the synthesis of compounds with diverse biological activities. nih.gov The formation of the C=N double bond extends the conjugated system of the molecule. Analogous reactions are widely reported for other 5-amino-thiadiazole derivatives. nih.gov

Acid-Base Catalyzed Transformations and Stability Considerations

The stability of the 1,2,4-thiadiazole ring is dependent on the pH of the medium. Generally, 1,2,4-thiadiazoles with substituents at the 3- and 5-positions exhibit good stability in the presence of acids, alkalis, and oxidizing or reducing agents. isres.org The parent, unsubstituted 1,2,4-thiadiazole is more sensitive to these conditions. chemicalbook.com While the ring is quite tolerant of aqueous acidic solutions, it is susceptible to cleavage under strong basic conditions. nih.gov For example, derivatives of 1,2,3-thiadiazole (B1210528) have been shown to decompose in the presence of potassium tert-butylate, involving cleavage of the thiadiazole ring and the liberation of nitrogen gas. researchgate.net Although this is a different isomer, it highlights the potential for ring-opening of the thiadiazole core under strongly basic conditions. Acid-catalyzed transformations can also occur, sometimes leading to ring contraction of related heterocyclic systems to form the more stable 1,2,5-thiadiazole (B1195012) ring. researchgate.net

Derivatization and Functionalization Strategies for N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine

Electronic and Steric Effects of Substituents on Chemical Behavior

The chemical behavior and biological activity of N,3-diphenyl-1,2,4-thiadiazol-5-amine derivatives are significantly influenced by the electronic and steric nature of substituents introduced onto the phenyl rings. These modifications can alter the molecule's reactivity, conformation, and interactions with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl rings can modulate the electron density of the entire molecule, including the thiadiazole core and the exocyclic amino group. For instance, studies on related 1,2,4-thiadiazole (B1232254) systems have shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can enhance the biological activity of the compound. nih.gov Conversely, the introduction of strong electron-withdrawing groups like nitro (-NO2) has also been shown to be favorable in certain contexts. nih.gov

The interplay of these effects is summarized in the following table:

| Substituent Type | Position | Potential Effects on Chemical Behavior |

| Electron-Donating (e.g., -OCH3, -CH3) | Para | Increases electron density on the phenyl ring and potentially the thiadiazole core, may enhance nucleophilicity of the amino group. |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Para | Decreases electron density, can make the phenyl ring more susceptible to nucleophilic attack and may decrease the basicity of the amino group. |

| Bulky Groups (e.g., -tBu) | Ortho | Induces steric hindrance, potentially leading to non-planar conformations and altered binding affinities. |

Functionalization of Phenyl Ring Moieties

Direct functionalization of the phenyl rings of this compound provides a straightforward method for creating a library of analogues with diverse properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups.

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effects of the thiadiazole ring and any existing substituents on the phenyl rings will determine the position of the incoming electrophile. For instance, nitration can introduce a nitro group, which can then be further reduced to an amino group, providing a handle for further derivatization.

Cross-Coupling Reactions: For more complex modifications, modern cross-coupling reactions are invaluable. If a halo-substituted derivative of this compound is prepared, it can serve as a substrate for reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups, respectively, significantly expanding the structural diversity of the molecule.

Research on related 3,5-disubstituted 1,2,4-thiadiazoles has demonstrated the successful synthesis of derivatives with various substituents on the phenyl rings, highlighting the feasibility of these functionalization strategies. acs.org

N-Alkylation and N-Acylation Reactions of the Amino Group

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which can introduce a wide variety of functional groups. For example, acylation with chloroacetyl chloride yields a reactive intermediate that can be further functionalized through nucleophilic substitution. cu.edu.eg The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrates a similar amidation reaction on a related thiadiazole scaffold. nih.gov

N-Alkylation: While direct N-alkylation of the amino group can sometimes be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen atoms, it can be achieved under controlled conditions. Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, followed by reduction, is a common and effective method for mono-alkylation.

These modifications are pivotal in structure-activity relationship (SAR) studies, as they allow for a fine-tuning of the molecule's properties.

S-Alkylation of Thiol Analogues within the Thiadiazole Framework

While the parent compound is an amine, a common derivatization strategy for related thiadiazoles involves the conversion of an amino group to a thiol group, or starting from a thiol-containing precursor. The resulting thiol analogue can then undergo S-alkylation to introduce a diverse range of substituents.

The thiol group is a potent nucleophile and readily reacts with various electrophiles. S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base. This reaction is generally high-yielding and allows for the introduction of simple alkyl chains, functionalized alkyl groups, or linkers for conjugation to other molecules.

For example, the reaction of a 1,2,4-triazole-3-thiol with 3-phenyl-2-propynal highlights the reactivity of the thiol group in a related heterocyclic system. mdpi.com The resulting S-alkylated derivatives can exhibit altered solubility, membrane permeability, and metabolic stability compared to the parent amine.

Scaffold Hopping and Bioisosteric Replacements in 1,2,4-Thiadiazole Systems

In the quest for novel compounds with improved properties, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. These approaches aim to replace the core molecular framework or specific functional groups with alternatives that maintain or enhance biological activity while improving other characteristics like selectivity, metabolic stability, or patentability.

Scaffold Hopping: This strategy involves replacing the central 1,2,4-thiadiazole core with a different heterocyclic system that can maintain a similar spatial arrangement of the key pharmacophoric features (in this case, the two phenyl rings and the amino group). Potential scaffolds for hopping from a 1,2,4-thiadiazole could include other five-membered heterocycles like 1,3,4-thiadiazole (B1197879), 1,2,4-oxadiazole (B8745197), or even different ring systems altogether. The goal of scaffold hopping is to access new chemical space and potentially discover compounds with entirely different intellectual property profiles. nih.gov

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, leading to similar biological activities. For the 1,2,4-thiadiazole ring, a common bioisosteric replacement is the 1,2,4-oxadiazole ring. researchgate.netnih.gov This seemingly minor change of a sulfur atom for an oxygen atom can significantly impact the molecule's polarity, metabolic stability, and interaction with off-target proteins. rsc.org Other bioisosteric replacements for the thiadiazole ring could include triazoles or pyrazoles. Similarly, the phenyl rings could be replaced by other aromatic or heteroaromatic systems like pyridine (B92270) or thiophene.

The following table presents some potential bioisosteric replacements for different moieties of this compound:

| Original Moiety | Potential Bioisosteric Replacement(s) |

| 1,2,4-Thiadiazole | 1,2,4-Oxadiazole, 1,3,4-Thiadiazole, 1,2,4-Triazole |

| Phenyl | Pyridyl, Thienyl, Furyl |

| Amino (-NH2) | Hydroxyl (-OH), Methyl (-CH3) |

These advanced derivatization strategies are integral to modern drug discovery and are essential for the optimization of lead compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations

The FT-IR spectrum of 1,3,4-thiadiazole (B1197879) derivatives typically displays a number of characteristic absorption bands. For instance, the stretching vibrations of the primary amine (N-H) in amino-thiadiazole compounds are expected in the range of 3072-3400 cm⁻¹. Aromatic C-H stretching vibrations generally appear as sharp, moderately intense bands between 2946-3040 cm⁻¹ nih.gov. The C=N stretching vibration within the thiadiazole ring is a key characteristic band and is typically observed in the region of 1590–1636 cm⁻¹ nih.gov. Furthermore, the C-S-C stretching vibration of the thiadiazole moiety can be found in the 812-854 cm⁻¹ range nih.gov. In a study of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, characteristic IR bands were observed for N-H stretching (3372 cm⁻¹), aromatic C-H stretching (3064 cm⁻¹), ring C=N stretching (1632 cm⁻¹), and C-S-C stretching (862 cm⁻¹) rasayanjournal.co.in.

Raman spectroscopy provides complementary information to FT-IR. For related thiadiazole structures, theoretical calculations have been used to assign Raman intensities, aiding in the detailed analysis of the vibrational modes sigmaaldrich.com.

Table 1: Typical FT-IR Vibrational Frequencies for Amino-phenyl-thiadiazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3072-3400 | nih.gov |

| C-H (Aromatic) | Stretching | 2946-3040 | nih.gov |

| C=N (Thiadiazole Ring) | Stretching | 1590–1636 | nih.gov |

| C-S-C (Thiadiazole Ring) | Stretching | 812-854 | nih.gov |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules in solution. ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Amino-3-phenyl-1,2,4-thiadiazole would be expected to show distinct signals for the protons of the phenyl ring and the amino group. The aromatic protons typically resonate in the downfield region of the spectrum. For 5-Amino-3-phenyl-1,2,4-thiadiazole, the phenyl protons are observed in the aromatic region of the spectrum. The amino protons would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring resonate at characteristic chemical shifts. For example, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, the C-2 and C-5 carbons of the thiadiazole ring were observed at approximately 162.2 ppm and 175.2 ppm, respectively rasayanjournal.co.in. The phenyl carbons would appear in the typical aromatic region (around 110-150 ppm).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the thiadiazole ring and the amino group, further confirming the electronic structure of the molecule.

Table 2: ¹H NMR Spectral Data for 5-Amino-3-phenyl-1,2,4-thiadiazole

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.4-8.0 | multiplet |

| Amino-H | (Not specified) | (Likely broad singlet) |

Data is based on available information which may be limited.

Table 3: Representative ¹³C NMR Chemical Shifts for Phenyl-thiadiazole Analogues

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

| Thiadiazole C2/C5 | 160 - 175 | rasayanjournal.co.in |

| Phenyl C (substituted) | 125 - 150 | nih.gov |

| Phenyl C (unsubstituted) | 125 - 135 | nih.gov |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3-phenyl-1,2,4-thiadiazol-5-amine, the predicted monoisotopic mass is 177.03607 Da uni.lu. The fragmentation of thiadiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules.

Table 4: Predicted m/z values for Adducts of 3-phenyl-1,2,4-thiadiazol-5-amine

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.04335 |

| [M+Na]⁺ | 200.02529 |

| [M-H]⁻ | 176.02879 |

Data from PubChem uni.lu

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) provide information about the extent of conjugation in the system. For 5-Phenyl-1,3,4-thiadiazole-2-amine derivatives, the UV-Visible absorption spectra are typically recorded in a solvent like DMSO researchgate.net. The electronic transitions are generally of the π → π* and n → π* type, arising from the conjugated system of the phenyl and thiadiazole rings.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one revealed a near-planar 1,3,4-thiadiazole ring jmchemsci.com. In the crystal lattice of 2-amino-5-phenyl-1,3,4-thiadiazole, molecules form dimers through intermolecular hydrogen bonds, which are then arranged in infinite layers nih.gov. The bond lengths and angles within the thiadiazole ring of such compounds are well-characterized. For instance, in 5-amino-3-methyl-1,2,4-thiadiazole, the S(1)-N(2) and C(5)-S(1) bond lengths are approximately 1.68 Å and 1.74 Å, respectively sigmaaldrich.com. The internal angles of the five-membered ring show some deviation from a regular pentagon due to the different atoms comprising the ring sigmaaldrich.com. It is expected that 5-Amino-3-phenyl-1,2,4-thiadiazole would exhibit a planar thiadiazole ring with the phenyl group likely twisted out of the plane of the heterocyclic ring to some degree. Intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the thiadiazole ring would be expected to play a significant role in the crystal packing.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

As of the current literature survey, there is no information available on the synthesis or resolution of chiral derivatives of N,3-diphenyl-1,2,4-thiadiazol-5-amine or 5-Amino-3-phenyl-1,2,4-thiadiazole. Therefore, the application of CD and ORD spectroscopy is not applicable to the parent, achiral compound. Should chiral analogues be synthesized in the future, these techniques would be indispensable for determining their absolute configuration and studying their chiroptical properties.

Theoretical and Computational Chemistry Studies on N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of N,3-diphenyl-1,2,4-thiadiazol-5-amine from first principles. DFT, especially with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for studying thiadiazole derivatives, offering a good balance between accuracy and computational cost for determining geometries, electronic properties, and vibrational frequencies. researchgate.netscispace.com

Electronic Structure, Conformation, and Tautomerism Analysis

A critical aspect of 2-aminothiadiazoles is the potential for amino-imino tautomerism. This compound can theoretically exist in an equilibrium between the amine form and its imine tautomer. Computational studies on analogous 2-amino-1,3,4-thiadiazoles have consistently shown that the amino tautomer is significantly more stable than the imino forms. researchgate.netnih.gov This preference is attributed to the greater aromaticity and more favorable charge distribution in the amino form. DFT calculations can quantify this energy difference, providing a clear picture of the predominant tautomeric form in the gas phase and in various solvents. orientjchem.org

Table 1: Representative Calculated Relative Energies for Amino vs. Imino Tautomers of a Substituted Aminothiadiazole Data is illustrative, based on findings for analogous compounds.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Amino Form | DFT/B3LYP | 0.00 | Most Stable |

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory helps in understanding the electronic behavior and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For molecules like this compound, the HOMO is typically distributed over the electron-rich regions, including the exocyclic amine and the attached phenyl rings. The LUMO, conversely, is often localized on the electron-deficient 1,2,4-thiadiazole (B1232254) ring. researchgate.net DFT calculations provide precise energies for these orbitals and visualize their spatial distribution.

Table 2: Typical Frontier Molecular Orbital Energies for Related Thiadiazole Derivatives Calculated by DFT Values are representative based on published data for analogous structures. scispace.comdergipark.org.tr

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | -6.5 | -1.8 | 4.7 |

Reactivity Descriptors (Fukui Functions, Global and Local Hardness/Softness)

Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net

Hardness (η) measures resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.

Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are valuable for predicting how the molecule will interact with other reagents. Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack.

Table 3: Representative Global Reactivity Descriptors for a Thiadiazole Analog Calculated from representative HOMO/LUMO values.

| Descriptor | Formula | Typical Value |

|---|---|---|

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | 4.15 eV |

| Chemical Potential (μ) | -χ | -4.15 eV |

| Global Hardness (η) | ½ (ELUMO - EHOMO) | 2.05 eV |

| Global Softness (S) | 1 / (2η) | 0.24 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, gas-phase models at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior at finite temperatures. MD simulations can be employed to explore the conformational landscape of this compound, revealing the flexibility of the phenyl rings and the stability of different conformers over time. nih.govnih.gov

MD is also exceptionally useful for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shell, identify key intermolecular interactions like hydrogen bonds between the amine group and water, and calculate properties such as the free energy of solvation. tandfonline.com Such simulations are crucial for understanding the molecule's behavior in a biological or solution-phase environment. researchgate.nettandfonline.com

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping their potential energy surfaces. For this compound, this could involve studying its formation. The synthesis of 1,2,4-thiadiazoles often involves the oxidative cyclization of N-acylamidrazones or related precursors. isres.org

Theoretical calculations can model these reaction pathways, identifying the structures of intermediates and, crucially, the transition states that connect them. By calculating the activation energies (the energy difference between reactants and transition states), chemists can predict reaction rates and understand how substituents might influence the reaction's feasibility. This predictive power is invaluable for optimizing synthetic routes and designing new chemical transformations.

Prediction of Spectroscopic Parameters from First Principles

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. rsc.org DFT methods have been shown to accurately predict a range of spectroscopic parameters for thiadiazole derivatives. dergipark.org.trrsc.org

Vibrational Spectra (FT-IR): Calculations can predict the vibrational frequencies corresponding to IR absorption bands. For this compound, this allows for the assignment of key peaks, such as the N-H stretch of the amine, C=N and C-N stretches within the thiadiazole ring, and the characteristic vibrations of the phenyl groups. A high correlation (R² > 0.99) is often found between theoretical and experimental frequencies after applying a scaling factor. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used with DFT to calculate ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning signals in experimental spectra, especially for complex molecules with many overlapping peaks. dergipark.org.tr

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy. researchgate.net These calculations also provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions. scispace.com

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous 5-Aryl-N-phenyl-1,3,4-thiadiazole Derivative Data is illustrative and compiled from typical results in the literature. dergipark.org.trrsc.org

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | 3262 | 3265 | N-H stretch |

| 1598 | 1601 | C=N stretch (ring) | |

| ¹H NMR (ppm) | 9.95 | 9.91 | -NH- |

| 7.0-8.5 | 7.1-8.4 | Aromatic Protons | |

| ¹³C NMR (ppm) | 163.5 | 163.8 | C2-Thiadiazole |

| 158.4 | 158.9 | C5-Thiadiazole |

| UV-Vis λmax (nm) | 353 | 350 | π→π* transition |

Molecular Docking and Dynamics for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. These methods are instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and understanding the dynamic behavior of the ligand-receptor complex. For the broader class of thiadiazole derivatives, these techniques have been pivotal in identifying potential therapeutic targets and optimizing lead compounds.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field. Studies on various thiadiazole derivatives have demonstrated their potential to interact with a wide range of biological targets.

For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine (B92270) moiety were investigated for their anticancer activity. nih.gov Molecular docking studies were performed to understand their binding mode with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). The results indicated that these compounds could effectively fit into the active site of EGFR TK. One of the most promising compounds, a 1,3,4-thiadiazole derivative designated as 4h, exhibited a strong binding affinity. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the enzyme.

In another study, new 1,3,4-thiadiazole derivatives were synthesized and their interaction with ADP-sugar pyrophosphatase was investigated using molecular docking. uowasit.edu.iq One particular derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), demonstrated a high binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq The docking analysis revealed the formation of four hydrogen bonds with the NUDT5 gene product, indicating a stable interaction. uowasit.edu.iq

Furthermore, imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been evaluated as potential inhibitors of HIV-1 protease. researchgate.net Docking studies showed that these compounds could bind to the active site of the viral enzyme with significant affinity. The interactions were primarily driven by hydrogen bonds and hydrophobic contacts with the catalytic aspartate residues and other key residues in the binding pocket.

The following interactive table summarizes the molecular docking findings for various thiadiazole derivatives from different studies.

| Compound Class | Target Protein | Key Findings | Reference |

| 1,3,4-Thiadiazole derivatives with a pyridine moiety | EGFR Tyrosine Kinase | Strong binding affinity, with interactions primarily in the ATP-binding pocket. | nih.gov |

| 5-substituted-1,3,4-thiadiazol-2-yl derivatives | ADP-sugar pyrophosphatase (NUDT5) | High binding affinity with a docking score of -8.9 kcal/mol, forming four hydrogen bonds. | uowasit.edu.iq |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | Significant binding affinity with hydrogen bonds to catalytic aspartate residues. | researchgate.net |

| Benzothiazole-based 1,3,4-thiadiazole derivatives | Caspase 3/7 | Potential to induce apoptosis, with combined treatment showing increased cellular apoptosis. | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Promising anticancer activity with a total binding energy of -1.6 E (Kcal/mol). | dovepress.com |

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms in the complex over time. This method can assess the stability of the docked conformation, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.

While specific MD simulation studies on this compound are absent, research on related compounds highlights the utility of this approach. For example, in studies of 2,5-diphenyl-1,3,4-thiadiazole (B72002) derivatives as histone deacetylase (HDAC) inhibitors, MD simulations were performed to understand the behavior of the HDAC1 enzyme upon inhibitor binding. researchgate.net These simulations help in assessing the stability and interactions of the compound within the enzyme's active site over time.

The insights gained from molecular docking and dynamics studies on a wide array of thiadiazole derivatives underscore the therapeutic potential of this chemical scaffold. These computational approaches are crucial for the rational design of new and more potent inhibitors targeting various diseases. Future computational studies on this compound could build upon this foundation to explore its specific interactions with relevant biological targets.

Coordination Chemistry of N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine

Ligand Characteristics and Metal Chelation Potential

N,3-diphenyl-1,2,4-thiadiazol-5-amine possesses several potential donor atoms, making it an effective chelating agent. The key sites for metal coordination are the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, as well as the sulfur atom within the ring. nih.gov The presence of lone pair electrons on these heteroatoms allows the molecule to act as a monodentate or a polydentate ligand, forming stable chelate rings with metal ions. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), on similar heterocyclic compounds have shown that both sulfur and nitrogen atoms have the capacity to contribute electrons to a metal center. jchemlett.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) across the molecule indicates that these heteroatoms are active sites for interaction. jchemlett.com Specifically, the sulfur atom can act as a nucleophilic site, capable of donating electrons to the metal, while the ring nitrogen atoms can also participate in coordination. jchemlett.com

The 1,2,4-thiadiazole (B1232254) ring is generally stable due to its aromatic character. isres.org The introduction of phenyl and amino substituents can further influence the electronic properties and, consequently, the coordination behavior of the ligand. rdd.edu.iq These substituents can affect the electron density on the donor atoms, thereby modulating the stability and properties of the resulting metal complexes. rdd.edu.iq Thiadiazole-based ligands are known to form stable complexes with a wide range of transition metals, including but not limited to Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). uotechnology.edu.iqrdd.edu.iq The ability to form stable five- or six-membered chelate rings is a significant factor in their strong chelating potential. nih.gov

Synthesis and Structural Characterization of Thiadiazole-Metal Complexes

The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. A common method is to reflux an alcoholic solution of the ligand with an ethanolic solution of the metal salt, such as metal chlorides or nitrates. rdd.edu.iqresearchgate.net The resulting complex often precipitates from the solution upon cooling or after partial removal of the solvent. rdd.edu.iq

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary. For many divalent transition metals, 1:2 (metal:ligand) ratios are common, leading to the formation of complexes with a general formula like [M(L)₂X₂], where L is the thiadiazole ligand and X is an anion like chloride. uotechnology.edu.iqresearchgate.net However, 1:1 stoichiometries are also observed, particularly with metals like Zn(II) and Cd(II). uotechnology.edu.iqmdpi.com

Structural characterization of these complexes is performed using a variety of analytical techniques. Elemental analysis (C, H, N) is crucial for confirming the proposed stoichiometry. rdd.edu.iqnih.gov Single-crystal X-ray diffraction, when obtainable, provides definitive information about the three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com Based on spectroscopic and magnetic data, various geometries are proposed for these complexes, with octahedral and tetrahedral being the most common. nih.govresearchgate.net For instance, studies on analogous compounds have suggested octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, while tetrahedral geometries are often proposed for Zn(II) and Cd(II) complexes. uotechnology.edu.iqresearchgate.net

Table 1: Common Geometries and Metal:Ligand Ratios for Thiadiazole Complexes

| Metal Ion | Common M:L Ratio | Proposed Geometry |

|---|---|---|

| Cr(III) | 1:2 | Octahedral |

| Mn(II) | 1:1 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cu(II) | 1:2 | Distorted Octahedral/Square Planar |

| Zn(II) | 1:1 or 1:2 | Tetrahedral |

Spectroscopic Investigations of Coordination Bonds and Electronic Structures of Complexes

Spectroscopic methods are indispensable for elucidating the coordination mode of the ligand and the electronic structure of the resulting complexes.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of ligand coordination. A key indicator is the shift in the stretching frequency of the C=N bond of the thiadiazole ring upon complexation. This band typically shifts to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand, indicating the involvement of the ring nitrogen in the coordination to the metal ion. mdpi.comekb.eg Similarly, shifts in the bands associated with the N-H group of the exocyclic amine can suggest its participation in bonding. researchgate.net The appearance of new, low-frequency bands in the far-IR region of the spectra (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, further confirming complex formation. researchgate.netekb.eg

Table 2: Representative FT-IR Spectral Data (cm⁻¹) for a Thiadiazole Ligand and its Metal Complex

| Compound | ν(N-H) | ν(C=N) | ν(M-N) | ν(M-S) |

|---|---|---|---|---|

| Free Ligand (L) | ~3398 | ~1662 | - | - |

| [M(L)₂Cl₂] | 3417-3325 (shifted) | 1612-1624 (shifted) | 555-442 | 451-401 |

Data derived from analogous systems. researchgate.net

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry and the nature of the electronic transitions. The spectra of the free ligands typically show intense absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic and heterocyclic rings. uotechnology.edu.iq Upon complexation, these intraligand bands may shift. uotechnology.edu.iq More importantly, for complexes of transition metals with unfilled d-orbitals, new bands often appear in the visible region. These bands are attributed to d-d electronic transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. rdd.edu.iquotechnology.edu.iq The position and number of these d-d transition bands are characteristic of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). uotechnology.edu.iq For example, Ni(II) complexes with octahedral geometry typically exhibit multiple absorption bands corresponding to specific electronic transitions. uotechnology.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and confirming its structure. nih.govdergipark.org.tr While NMR is most effective for diamagnetic complexes (e.g., Zn(II), Cd(II)), changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can provide insights into the binding mode in solution. nih.gov For instance, a downfield shift of the N-H proton signal or the carbons of the thiadiazole ring can indicate their involvement in coordination. nih.gov

Structure-Property Relationships in Thiadiazole-Metal Coordination Compounds

The electronic structure, particularly the energy gap between the HOMO and LUMO, is a key determinant of the material's properties. researchgate.net The coordination of the thiadiazole ligand to a metal ion modifies these frontier orbitals. This modification can influence the semiconducting properties of the material. researchgate.net The ability to tune the band gap by changing the metal ion or ligand substituents is a significant area of research.

The magnetic properties of the complexes are dictated by the number of unpaired d-electrons on the central metal ion and the geometry of the complex. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µeff), which helps in confirming the oxidation state of the metal and its coordination environment. uotechnology.edu.iq For example, magnetic moment values consistent with two unpaired electrons for a Ni(II) complex would support an octahedral or tetrahedral geometry, whereas a diamagnetic result would suggest a square planar geometry. uotechnology.edu.iq

Mechanistic Aspects of Biological Interactions and Bioactivity of N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine Analogues

Molecular Basis of Receptor Binding and Recognition

The interaction of N,3-diphenyl-1,2,4-thiadiazol-5-amine analogues with protein receptors is a complex process governed by specific molecular recognition events. The nature of these interactions dictates the compound's affinity, selectivity, and ultimate biological effect.

Studies on various 1,2,4-thiadiazole (B1232254) derivatives have provided insights into their binding modes with protein targets. For instance, investigations into the binding of 1,2,4-thiadiazole derivatives with cyclodextrins revealed that the benzene (B151609) ring of the thiadiazole compound inserts into the macrocyclic cavity, a process driven by the displacement of water molecules and favorable hydrophobic interactions. researchgate.net Meanwhile, the external positioning of other substituents, such as a piperidine (B6355638) ring, allows for the formation of hydrogen bonds with the cyclodextrin (B1172386) exterior. researchgate.net

In the context of G-protein coupled receptors, molecular modeling and structure-activity relationship studies of N-[3-(4-methoxy-phenyl)- uobaghdad.edu.iqnih.govnih.govthiadiazol-5-yl]-acetamide, a potent and selective antagonist for the human adenosine (B11128) A3 receptor, have highlighted the critical role of hydrogen bonding. nih.gov Docking studies suggest that the compound fits into a binding pocket formed by several transmembrane domains of the receptor. Specific hydrogen bonds between the ligand and amino acid residues within this pocket are crucial for the high binding affinity observed, demonstrating how precise molecular interactions underpin receptor recognition. nih.gov The combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding collectively determines the stability and specificity of the ligand-receptor complex. researchgate.net

Certain 1,2,4-thiadiazole analogues engage in non-stoichiometric, covalent interactions with their protein targets, leading to mechanistic transformations. A notable example is the modification of cysteine sulfhydryl groups by reactive thiadiazole derivatives. Research has identified 3-chloro-5-substituted-1,2,4-thiadiazoles as highly efficient and selective modifiers of protein thiols. nih.gov

These compounds exhibit outstanding reactivity towards the thiol groups of cysteine residues in aqueous solutions. The mechanism involves a nucleophilic aromatic substitution, where the cysteine thiol group attacks the thiadiazole ring, displacing a leaving group at the 5-position. nih.gov This covalent modification is particularly effective for blocking free thiols in proteins, preventing disulfide rearrangement and unspecific oxidation during sample analysis. nih.gov In studies involving human histone deacetylase 8 (HDAC8), 5-sulfonyl-3-chloro-1,2,4-thiadiazoles were shown to covalently modify multiple solvent-accessible cysteines, an interaction that can be precisely measured using mass spectrometry. nih.gov This reactivity makes such thiadiazole derivatives valuable tools for proteomic studies and for designing covalent inhibitors.

Enzymatic Inhibition Mechanisms (e.g., Caspase-3, Histone Deacetylase Inhibition Pathways)

Analogues of this compound have been identified as potent inhibitors of key enzymes involved in cellular regulation and disease, such as caspases and histone deacetylases (HDACs).

The inhibition of caspase-3 , a critical executioner enzyme in apoptosis, has been demonstrated by certain thiadiazole derivatives. A study on a series of newly synthesized thiadiazole analogues found that cyclized thiadiazoles were more effective antiapoptotic agents than their open-chain precursors. semanticscholar.org The most active compounds demonstrated potent and selective inhibition of caspase-3 and caspase-9. semanticscholar.org Molecular docking studies suggest that these inhibitors bind to the active site of caspase-3, interfering with its catalytic function and thereby preventing the downstream events of apoptosis. semanticscholar.org

Histone deacetylases (HDACs) are another major target for thiadiazole-based inhibitors. nih.gov HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. nih.gov Overexpression of HDACs is linked to cancer development. nih.gov Many HDAC inhibitors feature a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. uobaghdad.edu.iq The 1,2,4-thiadiazole moiety is being explored as a novel, non-hydroxamate ZBG. uobaghdad.edu.iquobaghdad.edu.iq Virtual analysis and docking studies of 1,2,4-thiadiazole derivatives against HDAC2 have shown favorable binding scores, suggesting a strong interaction with the active site. uobaghdad.edu.iq This interaction blocks the catalytic activity of the enzyme, leading to histone hyperacetylation and the re-expression of tumor suppressor genes. nih.gov

| Thiadiazole Analogue Class | Target Enzyme | Inhibition Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cyclized Hydrazinecarbothioamides | Caspase-3 | Binds to the active site, blocking catalytic function and the apoptotic pathway. | Compound 2c showed high potency and selectivity for caspase-3 and caspase-9. | semanticscholar.org |

| 1,2,4-Thiadiazole Derivatives | Histone Deacetylase 2 (HDAC2) | The thiadiazole moiety acts as a zinc-binding group (ZBG), chelating the Zn2+ ion in the enzyme's catalytic site. | Compound 6b showed a lower IC50 value (0.66 µM) than the approved drug vorinostat (B1683920) (1.48 µM). | uobaghdad.edu.iq |

| 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamates | Histone Deacetylase 1 (HDAC1) | Inhibits HDAC1 activity, leading to increased acetylation of histone H3 and α-tubulin. | Compound 4j exhibited potent HDAC1 inhibition (IC50 of 15 nM) and effective DNA binding. | nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., DNA Replication Interference)

The structural similarity of the thiadiazole ring to pyrimidine, a fundamental component of nucleobases, underlies the ability of some thiadiazole derivatives to interact with nucleic acids. nih.govnih.gov This bioisosteric relationship allows these compounds to interfere with processes related to DNA replication and function. nih.govnih.gov Due to their mesoionic character and ability to cross cellular membranes, 1,3,4-thiadiazoles can interact effectively with biological targets like DNA. nih.govnih.gov

Studies investigating the interaction between 1,3,4-thiadiazole (B1197879) derivatives and calf thymus DNA (CT-DNA) have provided mechanistic details. nih.gov Using UV-vis absorption spectroscopy, researchers have observed that these compounds can bind to DNA, with evidence pointing towards an intercalative binding mode. nih.govresearchgate.net Intercalation involves the insertion of the planar thiadiazole ring system between the base pairs of the DNA double helix. This interaction can distort the helical structure, consequently interfering with DNA replication and transcription, which contributes to the cytotoxic activity of these compounds against cancer cells. nih.gov Furthermore, some dual-function molecules, such as 2,5-diphenyl-1,3,4-thiadiazole derivatives, have been specifically designed to act as both HDAC inhibitors and DNA binding agents, representing a strategy to enhance anticancer effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. By systematically modifying the scaffold, researchers can gain mechanistic insights into the molecular interactions driving a compound's potency and selectivity.

For example, in the development of adenosine A3 receptor antagonists, SAR studies revealed that substituting the phenyl ring at the 3-position of the 1,2,4-thiadiazole core with a 4-methoxyphenyl (B3050149) group significantly increased binding affinity. nih.gov Furthermore, the nature of the substituent on the 5-amino group was critical; an N-acetyl group (as in compound 39 ) yielded a subnanomolar affinity. A key mechanistic insight came from comparing regioisomers: the 1,2,4-thiadiazole analogue 39 was approximately 6000-fold more potent than its 1,3,4-thiadiazole counterpart (42 ). nih.gov Molecular modeling suggested this dramatic difference was due to the ability of the 1,2,4-isomer to form a crucial hydrogen bond within the receptor's binding pocket, an interaction the 1,3,4-isomer could not establish. nih.gov

In a different context, SAR of 1,3,4-thiadiazole-based caspase inhibitors showed that the cyclized thiadiazole ring was essential for enhanced antiapoptotic activity compared to the open-chain thiosemicarbazide (B42300) precursors. semanticscholar.org The nature of the substituent on the thiadiazole ring also played a role, with small, saturated aliphatic or alicyclic groups (e.g., cyclopropyl, pentyl) conferring the highest activity. semanticscholar.org These SAR findings provide a roadmap for designing more potent and selective agents by highlighting the key structural features required for optimal target interaction.

| Thiadiazole Scaffold | Biological Target | Structural Modification | Impact on Activity | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| 3-phenyl-1,2,4-thiadiazol-5-amine | Adenosine A3 Receptor | Addition of 4-methoxy to phenyl ring and N-acetyl to amine | Significant increase in binding affinity (Ki = 0.79 nM) | Enhances fit and H-bonding in the receptor pocket. | nih.gov |

| 1,2,4- vs 1,3,4-thiadiazole | Adenosine A3 Receptor | Change of core from 1,2,4- to 1,3,4-thiadiazole | ~6000-fold decrease in affinity | The 1,2,4-isomer's geometry is optimal for crucial H-bond formation. | nih.gov |

| Hydrazinecarbothioamides vs Thiadiazoles | Caspase-3 | Cyclization of open-chain precursor to form 1,3,4-thiadiazole ring | Increased antiapoptotic activity | The rigid, planar thiadiazole structure provides a better fit for the enzyme's active site. | semanticscholar.org |

| Substituted 1,3,4-thiadiazoles | Caspase-3 | Substitution with small aliphatic/alicyclic groups (cyclopropyl, pentyl) | Highest activity observed | Optimal size and hydrophobicity for interaction within the active site. | semanticscholar.org |

Modulation of Key Biological Pathways by Thiadiazole Scaffolds

The diverse biological activities of thiadiazole scaffolds stem from their ability to interact with multiple molecular targets, thereby modulating key biological pathways. nih.govmdpi.com The thiadiazole ring's physicochemical properties, including its high aromaticity, stability, and capacity for hydrogen bonding, make it a privileged structure in drug design. nih.govnih.gov

The inhibition of HDACs by thiadiazole derivatives directly impacts pathways controlling gene expression. uobaghdad.edu.iq By preventing histone deacetylation, these compounds can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov This represents a powerful mechanism for epigenetic therapy.

Thiadiazole-based compounds also modulate critical signal transduction pathways. As antagonists of the adenosine A3 receptor, they can block signaling cascades that are typically initiated by adenosine, such as the inhibition of cAMP production. nih.gov This has therapeutic implications for conditions like glaucoma and asthma where this receptor plays a significant role. nih.gov In another example, thiazole/thiadiazole carboxamide derivatives have been developed as potent inhibitors of the c-Met kinase. researchgate.net By blocking c-Met phosphorylation, these compounds can shut down the downstream signaling pathways (e.g., RAS-MAPK, PI3K-Akt) that are hijacked by cancer cells to promote proliferation, invasion, and metastasis. researchgate.net The versatility of the thiadiazole scaffold allows it to be tailored to inhibit a wide array of targets, leading to the modulation of numerous fundamental biological processes.

Advanced Applications and Functional Materials Derived from N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine

Electronic Materials and Optoelectronic Device Applications

Thiadiazole-containing compounds are recognized for their potential as organic semiconductors. mdpi.com The 1,2,4-thiadiazole (B1232254) ring, in particular, is structurally related to other heterocyclic systems that have been successfully employed in electronic devices. In the context of Organic Light-Emitting Diodes (OLEDs), materials with good electron-transporting and hole-blocking capabilities are crucial for achieving high efficiency and device stability. While derivatives of 1,3,4-thiadiazole (B1197879) have been investigated for these properties, specific experimental data on the electron-transport and hole-blocking characteristics of N,3-diphenyl-1,2,4-thiadiazol-5-amine have not been reported in the reviewed literature. Theoretical and experimental studies would be necessary to determine its electron mobility, LUMO (Lowest Unoccupied Molecular Orbital) energy level, and its effectiveness as a hole-blocking layer in OLED architectures.

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of organic molecules is often associated with the presence of donor-acceptor systems and extended π-conjugation, which can be features of substituted thiadiazole rings. Research has been conducted on the NLO properties of various heterocyclic compounds, including some thiadiazole derivatives. However, there is a lack of specific studies and experimental data on the NLO properties, such as the second- or third-order hyperpolarizability, of This compound . Z-scan or other NLO characterization techniques would be required to evaluate its potential in this area.

Integration into Polymeric Materials and Advanced Composites

The incorporation of heterocyclic compounds into polymeric matrices can lead to advanced materials with tailored optical, electronic, or thermal properties. Thiadiazole-based polymers and composites have been synthesized and investigated for various applications. researchgate.net For instance, the introduction of a thiadiazole moiety can enhance the thermal stability or confer specific electronic functionalities to a polymer. There is, however, no specific information available in the scientific literature regarding the integration of This compound into polymeric materials or its use in the development of advanced composites. Research in this area would involve synthesizing polymers with the thiadiazole unit either in the main chain or as a pendant group, or blending the compound with existing polymers, followed by characterization of the resulting material's properties.

Development of Chemical Sensors and Molecular Probes

The thiadiazole scaffold has been explored as a component in the design of chemical sensors and fluorescent molecular probes. nih.gov The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, and the electronic properties of the ring can be sensitive to the surrounding chemical environment. This can lead to changes in fluorescence or other spectroscopic signals upon binding to a target analyte. While the general principle of using thiadiazoles in sensor applications is established, there are no specific reports on the development of chemical sensors or molecular probes based on This compound . Future research could explore its potential for detecting specific ions or molecules.

Catalytic Applications in Organic Transformations

Heterocyclic compounds can sometimes act as catalysts or ligands in various organic reactions. The nitrogen atoms in the thiadiazole ring could potentially coordinate with metal centers, making thiadiazole derivatives candidates for ligand development in catalysis. Photocatalytic synthesis of thiadiazoles has been reported, highlighting the role of related structures in facilitating chemical transformations. mdpi.com However, a review of the current literature reveals no specific studies on the use of This compound as a catalyst in organic transformations. Investigating its catalytic activity in reactions such as cross-coupling or oxidation could be a potential area for future research.

Mechanistic Studies in Agri-Chemical Development

Thiadiazole derivatives have been investigated for their potential applications in agriculture, for example, as fungicides or herbicides. researchgate.netscienceopen.comasianpubs.org Understanding the mechanism of action of these compounds is crucial for the development of effective and selective agrochemicals. Such studies often involve investigating how the compound interacts with specific biological targets within the pest or weed. While there is research on the herbicidal and fungicidal activities of some 1,3,4-thiadiazole derivatives, there are no specific mechanistic studies available for This compound in the context of agri-chemical development. Such research would be essential to determine its mode of action and potential as a crop protection agent.

Future Research Directions and Emerging Challenges in N,3 Diphenyl 1,2,4 Thiadiazol 5 Amine Research

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of 1,2,4-thiadiazoles has traditionally relied on methods such as the oxidative cyclization of thioamides or the reaction of N-imidoylthioureas. researchgate.net While effective, these methods can sometimes lack efficiency and generate significant waste. The future of synthesizing N,3-diphenyl-1,2,4-thiadiazol-5-amine and its derivatives lies in the adoption of greener and more atom-economical strategies.

Recent progress in organic synthesis points towards several promising directions:

Catalyst- and Oxidant-Free Electro-oxidative Methods : Electrochemical synthesis offers a powerful, environmentally benign alternative for creating the crucial N-S bond. This technique avoids the need for chemical oxidants, reducing waste and often proceeding under mild, room temperature conditions. organic-chemistry.org

Photocatalysis : Visible-light photocatalysis is emerging as a sustainable tool for forging heterocyclic rings, offering novel pathways for constructing the thiadiazole core.

Green Chemistry Approaches : Methodologies using water as a solvent, recyclable catalysts like molecular iodine, or solvent-free conditions are gaining traction. mdpi.com These approaches not only minimize environmental impact but can also simplify purification processes and lower costs. rsc.org

A significant challenge will be adapting these modern techniques to the specific synthesis of unsymmetrically substituted 1,2,4-thiadiazoles like this compound, ensuring high yields and regioselectivity.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Thiadiazoles

| Methodology | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Traditional Oxidative Cyclization | Well-established, broad substrate scope. | Often requires harsh oxidants, can produce significant waste. | Optimization for milder conditions and reduced waste. |

| Electro-oxidative Synthesis | Catalyst- and oxidant-free, mild conditions, high atom economy. | Requires specialized equipment, substrate scope may be limited. | Broader application for complex thiadiazole synthesis. organic-chemistry.org |

| Green Catalysis (e.g., I2 in water) | Environmentally benign, low cost, scalable. mdpi.com | May require elevated temperatures, catalyst recovery can be a factor. | Development of more efficient and recyclable catalyst systems. |

| One-Pot Tandem Reactions | High efficiency, reduces intermediate isolation steps. organic-chemistry.org | Requires careful optimization of reaction conditions. | Design of novel multi-component reactions for diverse derivatives. |

Discovery of Novel Reactivity Pathways and Synthetic Transformations

The 1,2,4-thiadiazole (B1232254) ring is known for its unique chemical properties, including a susceptibility to nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms. A key area for future research is the exploration of novel reactivity pathways for the this compound scaffold.

One particularly interesting reaction is the cleavage of the N-S bond within the thiadiazole ring by biological nucleophiles, such as the cysteine residues in proteins. researchgate.net This reactivity can lead to the formation of an irreversible disulfide bond, effectively inactivating the target protein. This mechanism presents an opportunity to design covalent inhibitors for specific enzymes.

Future investigations should focus on:

Ring-Opening Reactions : Systematically studying the reaction of this compound with various nucleophiles to understand the stability and reactivity of the heterocyclic core.

Functionalization : Developing new methods to selectively functionalize the phenyl rings and the exocyclic amine group. This would enable the creation of a library of derivatives with tailored properties for structure-activity relationship (SAR) studies.

Post-Synthetic Modification : Exploring transformations of the thiadiazole ring itself, potentially leading to novel heterocyclic systems with unique properties.

Uncovering these new reaction pathways is crucial for expanding the synthetic utility of this compound and accessing novel molecular architectures.

Advancements in Predictive Computational Modeling and Artificial Intelligence Integration

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials science. ajrconline.orgfnasjournals.com For this compound, these in silico tools offer a powerful means to accelerate research and overcome experimental challenges.

Predictive Computational Modeling :

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of the molecule. researchgate.net This allows for the prediction of its reactivity, stability, and spectral characteristics, which can be compared with experimental data.

Molecular Docking : In silico docking studies can predict how this compound and its derivatives might bind to biological targets, such as enzymes or receptors. This is essential for identifying potential therapeutic applications and guiding the design of more potent analogs. nih.gov

Artificial Intelligence and Machine Learning :

Quantitative Structure-Activity Relationship (QSAR) : Machine learning algorithms can build QSAR models that correlate the chemical structures of thiadiazole derivatives with their biological activities. nih.govresearchgate.net These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target or favorable pharmacokinetic profiles.

The primary challenge in this area is the availability of high-quality data. Building accurate and predictive models requires large and diverse datasets of thiadiazole compounds with experimentally determined properties.

Rational Design of Highly Selective Molecular Tools and Probes

The diverse biological activities reported for the broader thiadiazole class—including anticancer, antimicrobial, and anti-inflammatory properties—suggest that this compound could serve as a valuable starting point for developing highly selective molecular probes. nih.govmdpi.comnih.gov These probes are essential tools for studying complex biological systems and validating new drug targets.

Future research should focus on the rational design of derivatives for specific applications:

Enzyme Inhibitors : By leveraging the reactivity of the thiadiazole ring with cysteine residues, derivatives could be designed as selective covalent probes for specific cysteine-dependent enzymes. researchgate.net

Fluorescent Probes : Attaching fluorophores to the this compound scaffold could create probes for imaging biological processes or detecting specific analytes in living cells.

Affinity-Based Probes : Immobilizing derivatives on a solid support could be used for affinity chromatography to isolate and identify their protein binding partners from complex biological mixtures.

The key challenge is achieving high selectivity. The probe must interact specifically with its intended target without engaging in off-target interactions that could confound experimental results. This requires a deep understanding of the structure-activity relationships and iterative cycles of design, synthesis, and biological evaluation.

Integration into Complex Supramolecular Architectures and Nanomaterials

The rigid, aromatic structure of the 1,2,4-thiadiazole core makes it an attractive building block (ligand) for the construction of advanced materials. The phenyl and amine groups on this compound provide handles for integrating the molecule into larger, functional systems.

Supramolecular Chemistry : The pyridyl analogs of thiadiazoles have been successfully used to create coordination polymers and other supramolecular assemblies by linking metal ions. tandfonline.com Similarly, this compound could be used to construct novel metal-organic frameworks (MOFs) or hydrogen-bonded networks. nih.gov These materials could have applications in gas storage, catalysis, or sensing.

Nanomaterials : There is growing interest in using heterocyclic compounds in nanotechnology. For example, thiadiazole derivatives can be conjugated to nanoparticles to create targeted drug delivery systems. mdpi.com Future research could explore:

Thiadiazole-Functionalized Nanoparticles : Attaching this compound to gold or magnetic nanoparticles to create hybrid materials for targeted cancer therapy or medical imaging.

Organic Electronics : The π-conjugated system of the molecule suggests potential applications in organic light-emitting diodes (OLEDs) or organic semiconductors, though this would require significant chemical modification to tune its electronic properties.